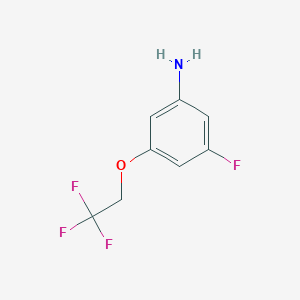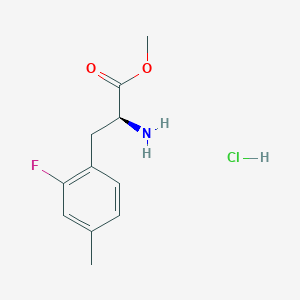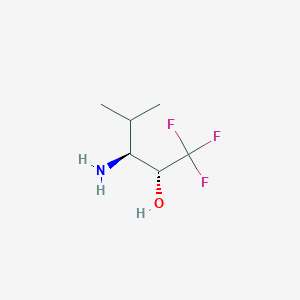
2-(Dicyclohexylphosphino)-2',4'-dimethylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is an organophosphorus compound that features a biphenyl backbone substituted with dicyclohexylphosphino and dimethyl groups. This compound is known for its utility as a ligand in various catalytic processes, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’-dimethyl-[1,1’-biphenyl]-2-yl lithium with dicyclohexylchlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coupling Reactions: It is widely used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Coupling Reactions: Palladium catalysts are often employed, with bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds .
Aplicaciones Científicas De Investigación
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has several applications in scientific research:
Biology: The compound is explored for its potential in modifying biological molecules through phosphine-mediated reactions.
Medicine: Research is ongoing to investigate its role in drug synthesis and development.
Mecanismo De Acción
The mechanism by which Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
SPhos: 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
RuPhos: 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
Uniqueness
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific substitution pattern on the biphenyl backbone, which imparts distinct steric and electronic properties. These properties enhance its performance as a ligand in catalytic processes, making it more effective in certain reactions compared to its analogs .
Propiedades
Fórmula molecular |
C26H35P |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2,4-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H35P/c1-20-17-18-24(21(2)19-20)25-15-9-10-16-26(25)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h9-10,15-19,22-23H,3-8,11-14H2,1-2H3 |
Clave InChI |
AWWTYLRNALAXJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

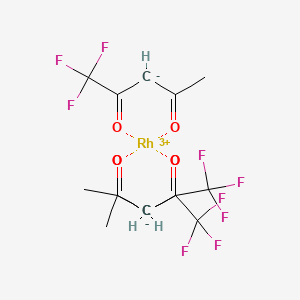

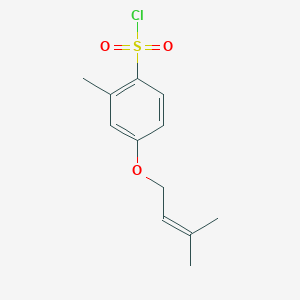
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
